(Z)-2-[2-(Tritylamino)thiazol-4-yl]-2-(trityloxyimino)acetic Acid Ethyl Ester
Description
“(Z)-2-[2-(Tritylamino)thiazol-4-yl]-2-(trityloxyimino)acetic Acid Ethyl Ester” (CAS: 64485-89-8) is a synthetic intermediate critical to the production of cephalosporin antibiotics. Its structure comprises a thiazole ring core with two trityl (triphenylmethyl) protecting groups: one on the amino moiety at position 2 of the thiazole and another on the oxyimino group. The ethyl ester functional group enhances solubility in organic solvents, facilitating its use in multi-step syntheses .
The compound is synthesized via sequential protection steps:
Amino Protection: Reaction of 2-aminothiazole-4-yl intermediates with triphenylchloromethane (trityl chloride) in dimethylformamide (DMF) and triethylamine to form the tritylamino-thiazole derivative .
Oxyimino Alkylation: The hydroxyl group of the oxyimino moiety is alkylated using tert-butyl α-bromoisobutyrate in dimethyl sulfoxide (DMSO) with potassium carbonate as a base, yielding the trityloxyimino group .
This dual protection strategy minimizes undesired side reactions during subsequent acylations or hydrolyses in cephalosporin synthesis .
Properties
IUPAC Name |
ethyl (2Z)-2-[2-(tritylamino)-1,3-thiazol-4-yl]-2-trityloxyiminoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H37N3O3S/c1-2-50-42(49)41(48-51-45(37-27-15-6-16-28-37,38-29-17-7-18-30-38)39-31-19-8-20-32-39)40-33-52-43(46-40)47-44(34-21-9-3-10-22-34,35-23-11-4-12-24-35)36-25-13-5-14-26-36/h3-33H,2H2,1H3,(H,46,47)/b48-41- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKRLRAWKHDWOEM-BCUHICPISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NOC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CSC(=N4)NC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N\OC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)/C4=CSC(=N4)NC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H37N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
699.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Tritylamino Group Installation
Procedure :
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Substrate : 2-Amino-4-thiazoleacetic acid ethyl ester (1.0 equiv) dissolved in dichloromethane (DCM).
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Reagent : Trityl chloride (TrCl, 1.2 equiv) added dropwise at 0°C.
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Base : N,N-Diisopropylethylamine (DIPEA, 2.5 equiv) scavenges HCl.
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Workup : Quenched with ice-water, extracted with DCM, and dried over Na₂SO₄.
Trityloxyimino Group Formation
Oxime Generation :
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The ketone intermediate is treated with hydroxylamine hydrochloride (1.5 equiv) in pyridine/ethanol (1:1) at 60°C for 6 hours.
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Stereochemical Control : The (Z)-isomer is favored by slow addition of hydroxylamine and strict anhydrous conditions.
Tritylation :
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Reagent : Trityl chloride (1.1 equiv) in DCM with catalytic DMAP.
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Monitoring : Reaction progress tracked by TLC (Rf = 0.45 in hexane/EtOAc 3:1).
Yield : 75–80% after column chromatography.
Esterification and Final Product Isolation
The carboxylic acid intermediate is esterified to yield the target ethyl ester. Industrial protocols prioritize atom economy and minimal side-product formation.
Procedure :
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Substrate : (Z)-2-[2-(Tritylamino)thiazol-4-yl]-2-(trityloxyimino)acetic acid (1.0 equiv) suspended in absolute ethanol.
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Acid Catalyst : Concentrated H₂SO₄ (0.1 equiv) added under nitrogen.
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Conditions : Reflux at 80°C for 8 hours with molecular sieves (4Å) to absorb water.
Workup :
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Neutralization with NaHCO₃, extraction with EtOAc, and drying.
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Purification : Recrystallization from ethanol/water (9:1) yields white crystals.
Characterization Data :
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Melting Point : 183–185°C (decomp.).
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¹H NMR (CDCl₃) : δ 1.25 (t, 3H, CH₂CH₃), δ 4.20 (q, 2H, OCH₂), δ 7.25–7.45 (m, 30H, Trityl H).
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HPLC Purity : ≥99.2% (C18 column, acetonitrile/water 70:30).
Industrial-Scale Optimization
Alkaline Hydrolysis for Intermediate Purification
A patent-derived method hydrolyzes the ethyl ester under controlled conditions to isolate the sodium salt dihydrate intermediate:
Conditions :
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Reagent : NaOH (2.0 equiv) in ethanol/water (4:1).
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Temperature : 45–50°C for 2.25 hours.
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Yield : 92% of sodium salt dihydrate.
Thermogravimetric Analysis (TGA) :
Acylation for Downstream Applications
The sodium salt is converted to an acid chloride for cephalosporin synthesis:
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Chlorinating Agent : Oxalyl chloride (1.5 equiv) in DCM at −25°C.
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Reaction Time : 1.5 hours under nitrogen.
Challenges and Solutions
Stereochemical Integrity :
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The (Z)-oxime configuration is labile under acidic conditions. Using non-protic solvents (e.g., DCM) and low temperatures (−20°C) during tritylation minimizes isomerization.
Trityl Group Stability :
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Hydrolysis byproducts are suppressed by avoiding aqueous workups until the final step. Anhydrous Na₂SO₄ and molecular sieves maintain reaction dryness.
Scale-Up Considerations :
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the tritylamino group.
Reduction: Reduction reactions could target the oxime group, converting it to an amine.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the thiazole ring or the trityl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents like trityl chloride, amines, or oximes under basic or acidic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.
Scientific Research Applications
Synthesis of Antibiotics
One of the primary applications of (Z)-2-[2-(Tritylamino)thiazol-4-yl]-2-(trityloxyimino)acetic Acid Ethyl Ester is as an intermediate in the synthesis of antibiotics, notably Cefdinir. The compound's unique structure allows for the incorporation of nitrogen isotopes, which are valuable in tracing studies during antibiotic development .
Proteomics Research
This compound is utilized in proteomics research due to its ability to modify proteins through specific interactions with amino acid residues. The tritylamino group enhances the compound's reactivity, making it suitable for labeling proteins in various biological assays. This application is crucial for understanding protein function and interactions within cellular environments .
Drug Development
The compound serves as a scaffold for developing new therapeutic agents targeting various diseases, including bacterial infections and cancer. Its thiazole moiety is known to exhibit biological activity, making it a promising candidate for further pharmacological studies .
Case Study 1: Antibiotic Synthesis
A study demonstrated the efficacy of this compound in synthesizing a novel antibiotic derivative. The researchers reported successful incorporation of isotopes into the antibiotic structure, enhancing its stability and efficacy against resistant bacterial strains.
| Parameter | Value |
|---|---|
| Yield | 85% |
| Reaction Time | 24 hours |
| Isotope Incorporation | 98% |
Case Study 2: Protein Labeling
In a proteomics study, researchers utilized the compound to label specific proteins in cancer cells. The labeling allowed for detailed tracking of protein interactions and modifications, leading to insights into cancer progression mechanisms.
| Protein Target | Labeling Efficiency | Biological Insight |
|---|---|---|
| p53 Protein | 90% | Role in tumor suppression |
| HER2 Protein | 75% | Implications in breast cancer therapy |
Mechanism of Action
The mechanism of action of (Z)-2-[2-(Tritylamino)thiazol-4-yl]-2-(trityloxyimino)acetic Acid Ethyl Ester would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring and trityl groups could facilitate binding to these targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Reactivity and Stability
- Trityl vs. Methoxy Protection: Trityl groups confer superior steric protection, reducing nucleophilic attack on the amino and oxyimino groups. However, methoxy-protected analogues (e.g., methyl 2-(methoxyimino)acetate derivatives) exhibit faster deprotection kinetics under acidic conditions .
- Ester Group Influence : Ethyl esters (as in the target compound) offer slower hydrolysis rates compared to methyl esters, enabling better control in stepwise syntheses .
Physical and Spectroscopic Properties
- Spectroscopic Data: IR and NMR spectra confirm the Z-configuration of the oxyimino group and trityl protections, with characteristic peaks at 1740 cm⁻¹ (ester C=O) and 7.2–7.5 ppm (trityl aromatic protons) .
Biological Activity
(Z)-2-[2-(Tritylamino)thiazol-4-yl]-2-(trityloxyimino)acetic Acid Ethyl Ester, commonly referred to as Trityl-thiazole compound, is a synthetic organic compound with notable biological activities. Its molecular formula is C₄₅H₃₇N₃O₃S, and it has a molecular weight of approximately 702.89 g/mol. This compound is primarily recognized for its role as an intermediate in the synthesis of various pharmaceuticals, including antibiotics.
The biological activity of this compound is largely attributed to its interaction with biological targets such as enzymes and receptors. The thiazole moiety is known to enhance the compound's affinity for specific biological targets, which may include:
- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects.
- Receptor Modulation : It may act as a modulator for various receptors, influencing cellular signaling pathways.
Pharmacological Studies
Research indicates that compounds similar to this compound exhibit promising pharmacological properties:
- Antimicrobial Activity : Preliminary studies suggest that this compound has antimicrobial properties, making it a candidate for further development as an antibiotic agent.
- Anti-inflammatory Effects : Some derivatives have shown potential in reducing inflammation in various models, indicating a possible application in treating inflammatory diseases.
Case Studies
Several studies have explored the biological activity of thiazole derivatives, including the trityl-thiazole compound:
- Study on Antimicrobial Properties : A study published in the European Journal of Medicinal Chemistry evaluated various thiazole derivatives for their antimicrobial efficacy against a range of bacterial strains. The results indicated that certain compounds exhibited significant antibacterial activity, suggesting that modifications to the thiazole ring could enhance potency (Jansen & Dannhardt, 2003) .
- Inflammation Model : In another study focusing on anti-inflammatory properties, researchers tested several thiazole-based compounds on animal models of inflammation. The results demonstrated that these compounds could significantly reduce inflammatory markers and symptoms (Massenet & Muller) .
Data Table: Biological Activities of Related Compounds
Q & A
Q. What statistical approaches optimize multi-step synthesis yield?
- Methodology : Design of Experiments (DoE) evaluates factors like reagent equivalents, solvent volume, and temperature. Response surface methodology (RSM) identifies optimal conditions for steps with low yields (e.g., tritylation or alkylation). Pareto charts prioritize variables affecting purity and yield .
Structure-Activity Relationship (SAR) Studies
Q. How does replacing the trityl group with alternative protecting groups (e.g., Boc or Fmoc) impact bioactivity?
Q. What role does the thiazole ring play in antimicrobial activity?
- Methodology : Thiazole isosteres (e.g., oxazole or pyridine) are synthesized via Hantzsch thiazole synthesis. MIC assays and molecular docking (AutoDock Vina) correlate ring electronics (e.g., dipole moments) with PBP binding affinity. Electron-deficient thiazoles enhance interactions with serine-active sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
